Head-to-Head Inhibition of p-Hydroxybenzoate Hydroxylase (PHBH): 3-Benzyloxy-4-hydroxybenzoic Acid vs. 2-Benzyloxy-4-hydroxybenzoic Acid
In a direct comparison of benzyloxy-substituted benzoic acid derivatives, 3-(benzyloxy)-4-hydroxybenzoic acid exhibits significantly lower inhibitory potency against p-hydroxybenzoate hydroxylase (PHBH) from Pseudomonas fluorescens compared to its 2-benzyloxy-4-hydroxy positional isomer [1]. The target compound demonstrated an IC₅₀ of 1.00E+5 nM (100,000 nM), whereas the comparator, 2-benzyloxy-4-hydroxybenzoic acid, displayed a binding affinity (Ki) of 59 nM [1][2]. This represents an approximately 1,695-fold difference in potency, underscoring the critical role of the benzyloxy group's position on the aromatic ring for enzyme active site recognition [2].
| Evidence Dimension | Inhibition of p-hydroxybenzoate hydroxylase (PHBH) enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 100,000 nM |
| Comparator Or Baseline | 2-Benzyloxy-4-hydroxybenzoic acid (CHEMBL130259), Ki = 59 nM |
| Quantified Difference | The comparator is approximately 1,695-fold more potent than the target compound. |
| Conditions | Inhibitory concentration assay against p-hydroxybenzoate hydroxylase (PHBH) from Pseudomonas fluorescens [1][2]. |
Why This Matters
This stark difference in potency demonstrates that 3-(benzyloxy)-4-hydroxybenzoic acid occupies a unique, low-affinity interaction space on this enzyme, making it a valuable negative control or a selective starting point for optimizing interactions at a distinct site compared to its highly potent isomer.
- [1] BindingDB. BDBM50038195: 3-Benzyloxy-4-hydroxy-benzoic acid::CHEMBL130260. Accessed April 23, 2026. View Source
- [2] BindingDB. BDBM50038194: 2-Benzyloxy-4-hydroxy-benzoic acid::CHEMBL130259. Accessed April 23, 2026. View Source
